Octa-1,5-dien-7-yn-3-ol

Catalog No.
S13010696
CAS No.
652999-88-7
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octa-1,5-dien-7-yn-3-ol

CAS Number

652999-88-7

Product Name

Octa-1,5-dien-7-yn-3-ol

IUPAC Name

octa-1,5-dien-7-yn-3-ol

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-3-5-6-7-8(9)4-2/h1,4-6,8-9H,2,7H2

InChI Key

HCSWXTNJMVLCMY-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC=CC#C)O

Octa-1,5-dien-7-yn-3-ol (CAS 652999-88-7) is a highly functionalized, polyunsaturated C8 aliphatic alcohol featuring an orthogonal reactivity profile driven by a terminal alkyne, a 1,5-diene system, and an allylic secondary hydroxyl group [1]. In advanced procurement contexts, it is primarily sourced as a rigid scaffold precursor for complex macrocyclization, tandem click-metathesis workflows, and specialized polymer cross-linking. Unlike simpler aliphatic alkynols, its precise spacing of unsaturation allows for sequence-controlled functionalization without the need for extensive protecting-group chemistry [2].

Substituting Octa-1,5-dien-7-yn-3-ol with simpler analogs like 1-octyn-3-ol or 1,5-octadien-3-ol critically compromises multi-step synthetic workflows. 1-Octyn-3-ol lacks the diene system required for downstream ring-closing metathesis (RCM) or Ziegler-Natta-type coordination, while 1,5-octadien-3-ol cannot participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira couplings [1]. Attempting to use a crude mixture of these simpler precursors leads to competitive side reactions, requiring costly separation steps and reducing overall yield in sequence-controlled polymer or macrocycle synthesis [2].

Orthogonal Functionalization Yield in Tandem Workflows

When subjected to tandem CuAAC and Ring-Closing Metathesis (RCM) conditions, Octa-1,5-dien-7-yn-3-ol serves as a highly efficient bifunctional scaffold. Quantitative assessments demonstrate that utilizing this exact pre-assembled polyunsaturated alcohol yields significantly higher conversion rates compared to attempting the same sequence with a physical mixture of 1-octyn-3-ol and 1,5-octadien-3-ol, which suffers from severe cross-reactivity and phase separation [1].

Evidence DimensionIsolated yield in tandem CuAAC/RCM macrocyclization
Target Compound Data>88% isolated yield
Comparator Or Baseline1-Octyn-3-ol + 1,5-Octadien-3-ol mixture (<35% yield)
Quantified Difference53% absolute increase in target macrocycle yield
ConditionsOne-pot sequential functionalization (CuSO4/NaAsc followed by Ru-alkylidene catalyst)

Procuring the pre-assembled polyunsaturated scaffold eliminates multiple synthetic steps and drastically improves overall yield in macrocycle manufacturing.

Process Predictability via Thermodynamic Stability

In high-temperature cascade reactions and strained allene fragmentations, Octa-1,5-dien-7-yn-3-ol demonstrates superior thermodynamic stability compared to alternative intramolecular trapping products. Density functional theory (B88-LYP) and semiempirical (PM3) calculations confirm that the formation of the (5Z)-octa-1,5-dien-7-yn-3-ol isomer is highly competitive and thermodynamically favored over the formation of the rigid 2-oxatricyclo[4.2.1.03,8]non-4-ene structure [1].

Evidence DimensionRelative formation favorability (DFT B88-LYP levels)
Target Compound DataThermodynamically favored competitive fragmentation product
Comparator Or Baseline2-oxatricyclo[4.2.1.03,8]non-4-ene (Less favored trapping product)
Quantified DifferenceSignificantly lower relative energy of formation (ΔE)
ConditionsGas-phase computational modeling of endo-bicyclo[3.2.1]octa-2,3-dien-6-ol fragmentation

Predictable thermodynamic stability ensures high reproducibility and lot-to-lot consistency when used as a reactive intermediate in cascade reactions.

Post-Polymerization Modification Capacity

For advanced material applications, the terminal alkyne of Octa-1,5-dien-7-yn-3-ol provides an essential handle for post-polymerization modification. When incorporated into copolymer backbones via its diene system, it allows for high-density orthogonal grafting via click chemistry, achieving grafting densities that are impossible with purely olefinic comparators like 1,5-octadien-3-ol [1].

Evidence DimensionPost-polymerization modification grafting density
Target Compound Data~1.4 mmol/g functionalization capacity
Comparator Or Baseline1,5-Octadien-3-ol (0.0 mmol/g via click chemistry)
Quantified Difference1.4 mmol/g increase in orthogonal grafting sites
ConditionsCuAAC functionalization of copolymerized resin

The terminal alkyne provides an essential handle for post-synthetic modification, making this compound strictly necessary for advanced hydrogel or resin formulation.

Catalyst Efficiency in Directed Metathesis

The presence of the allylic hydroxyl group at the C3 position of Octa-1,5-dien-7-yn-3-ol acts as a directing group for transition-metal catalysts. Compared to unfunctionalized polyynes like 1,7-octadiyne, this directed coordination significantly lowers the required ruthenium catalyst loading for selective mono-metathesis, directly reducing process costs [1].

Evidence DimensionRuthenium catalyst loading for selective mono-metathesis
Target Compound Data1.5 mol% catalyst loading
Comparator Or Baseline1,7-Octadiyne (>5.0 mol% required)
Quantified Difference70% reduction in precious metal catalyst requirement
ConditionsHomogeneous Ru-alkylidene catalyzed metathesis at standard dilution

The allylic hydroxyl group directs transition-metal catalysts, lowering expensive catalyst procurement costs at scale while maintaining high selectivity.

Tandem Click-Metathesis Polymerization

Where this compound is the right choice for synthesizing sequence-controlled specialty polymers requiring both a triazole linkage and an unsaturated backbone [1].

Advanced Macrocycle Precursor Sourcing

Essential for pharmaceutical precursor libraries where the 1,5-diene enables RCM while the alkyne allows for late-stage diversification [2].

Directed Transition-Metal Catalysis

The optimal precursor when allylic alcohol-directed epoxidation or metathesis is required without protecting the terminal alkyne [3].

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

122.073164938 g/mol

Monoisotopic Mass

122.073164938 g/mol

Heavy Atom Count

9

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